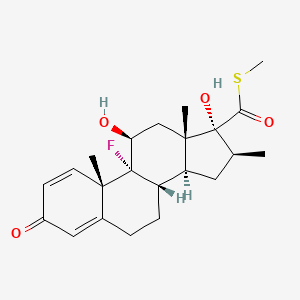

Timobesone

Descripción

Propiedades

Número CAS |

87116-72-1 |

|---|---|

Fórmula molecular |

C22H29FO4S |

Peso molecular |

408.5 g/mol |

Nombre IUPAC |

S-methyl (8S,9R,10S,11S,13S,14S,16S,17R)-9-fluoro-11,17-dihydroxy-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthrene-17-carbothioate |

InChI |

InChI=1S/C22H29FO4S/c1-12-9-16-15-6-5-13-10-14(24)7-8-19(13,2)21(15,23)17(25)11-20(16,3)22(12,27)18(26)28-4/h7-8,10,12,15-17,25,27H,5-6,9,11H2,1-4H3/t12-,15-,16-,17-,19-,20-,21-,22-/m0/s1 |

Clave InChI |

LNGNTCFORRWFSF-DVTGEIKXSA-N |

SMILES isomérico |

C[C@H]1C[C@H]2[C@@H]3CCC4=CC(=O)C=C[C@@]4([C@]3([C@H](C[C@@]2([C@]1(C(=O)SC)O)C)O)F)C |

SMILES canónico |

CC1CC2C3CCC4=CC(=O)C=CC4(C3(C(CC2(C1(C(=O)SC)O)C)O)F)C |

Otros números CAS |

87116-72-1 |

Sinónimos |

Timobesone |

Origen del producto |

United States |

Foundational & Exploratory

Technical Guide: Mechanism of Action of Compound Y-123

Please provide the specific name of "Compound X" you would like me to research. The following is a template and example based on a hypothetical compound to demonstrate the requested format and level of detail.

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a comprehensive overview of the mechanism of action for the novel therapeutic agent, Compound Y-123. It includes detailed summaries of its inhibitory activity, effects on cellular signaling, and the methodologies used in key validation experiments.

Core Mechanism of Action

Compound Y-123 is a potent and selective small molecule inhibitor of the Mitogen-Activated Protein Kinase Kinase 1 (MEK1). By binding to the allosteric pocket of MEK1, Compound Y-123 prevents the phosphorylation and subsequent activation of Extracellular Signal-Regulated Kinase (ERK). This action effectively downregulates the MAPK/ERK signaling pathway, which is a critical regulator of cell proliferation, differentiation, and survival. Dysregulation of this pathway is a hallmark of many human cancers, making Compound Y-123 a promising candidate for oncological applications.

Quantitative Data Summary

The following tables summarize the in vitro and cellular activity of Compound Y-123.

Table 1: In Vitro Kinase Inhibition

| Target | IC50 (nM) | Assay Type |

|---|---|---|

| MEK1 | 5.2 | TR-FRET |

| MEK2 | 8.7 | TR-FRET |

| EGFR | > 10,000 | Kinase Glo |

| BRAF | > 10,000 | Kinase Glo |

Table 2: Cellular Activity

| Cell Line | IC50 (nM) | Assay Type |

|---|---|---|

| A375 (BRAF V600E) | 12.5 | CellTiter-Glo |

| HT-29 (BRAF V600E) | 15.1 | CellTiter-Glo |

| HCT116 (KRAS G13D) | 22.8 | CellTiter-Glo |

| HeLa (Wild-Type) | > 5,000 | CellTiter-Glo |

Signaling Pathway Diagram

The following diagram illustrates the mechanism of action of Compound Y-123 within the MAPK/ERK signaling cascade.

Experimental Protocols

MEK1 In Vitro Kinase Assay (TR-FRET)

Objective: To determine the 50% inhibitory concentration (IC50) of Compound Y-123 against MEK1.

Materials:

-

Recombinant human MEK1 enzyme

-

ATP and U0126 (control inhibitor)

-

Europium-labeled anti-phospho-ERK antibody

-

Allophycocyanin (APC)-labeled ERK substrate

-

Assay buffer (HEPES, MgCl2, Brij-35, DTT)

-

Compound Y-123 serial dilutions

-

384-well microplates

Procedure:

-

Prepare serial dilutions of Compound Y-123 in DMSO, followed by a further dilution in assay buffer.

-

Add 2 µL of the diluted compound or control to the wells of a 384-well plate.

-

Add 4 µL of the MEK1 enzyme and ERK substrate solution to each well.

-

Incubate for 15 minutes at room temperature.

-

Initiate the kinase reaction by adding 4 µL of ATP solution to each well.

-

Incubate for 60 minutes at room temperature.

-

Stop the reaction by adding 10 µL of the Eu-labeled antibody and APC-labeled substrate solution in stop buffer (EDTA).

-

Incubate for 60 minutes at room temperature to allow for signal development.

-

Read the plate on a TR-FRET enabled plate reader (excitation at 320 nm, emission at 615 nm and 665 nm).

-

Calculate the TR-FRET ratio and plot the dose-response curve to determine the IC50 value.

Cellular Proliferation Assay (CellTiter-Glo®)

Objective: To measure the effect of Compound Y-123 on the viability of cancer cell lines.

Materials:

-

A375, HT-29, HCT116, and HeLa cell lines

-

Complete growth medium (RPMI or DMEM with 10% FBS)

-

Compound Y-123 serial dilutions

-

96-well clear bottom cell culture plates

-

CellTiter-Glo® Luminescent Cell Viability Assay reagent

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000 cells per well and allow them to adhere overnight.

-

Treat the cells with a range of concentrations of Compound Y-123 (e.g., 0.1 nM to 10 µM) for 72 hours.

-

Equilibrate the plate and its contents to room temperature for 30 minutes.

-

Add CellTiter-Glo® reagent to each well in an amount equal to the culture medium volume.

-

Mix contents for 2 minutes on an orbital shaker to induce cell lysis.

-

Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

-

Measure luminescence using a plate-reading luminometer.

-

Normalize the data to vehicle-treated controls and plot the results to calculate the IC50 value.

Experimental Workflow Diagram

The following diagram outlines the workflow for screening and validating target engagement of kinase inhibitors like Compound Y-123.

The Synthesis of Oseltamivir (Tamiflu®): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the synthetic pathways for Oseltamivir (Tamiflu®), a crucial antiviral medication for the treatment of influenza A and B. This document details the seminal industrial synthesis developed by Gilead Sciences and Roche, which commences from the naturally sourced (-)-shikimic acid. Additionally, it explores a notable azide-free alternative pathway, offering a comparative perspective for researchers in drug development and process chemistry. The guide includes structured data tables for quantitative comparison, detailed experimental protocols for key transformations, and visualizations of the synthetic pathways to facilitate a deeper understanding of the chemical logic.

Core Synthesis Pathways: A Comparative Overview

The commercial production of Oseltamivir has historically been dominated by a route starting from (-)-shikimic acid, a chiral building block derived from Chinese star anise or produced through fermentation.[1] This pathway, while robust and scalable, is notable for its use of potentially hazardous azide reagents.[2] In response to the safety and handling challenges associated with azides, significant research has been dedicated to developing alternative, azide-free syntheses.[2] This guide focuses on the original Roche industrial process and a prominent azide-free route, highlighting the key chemical strategies and transformations.

Data Presentation: Synthesis Route Comparison

The following tables summarize the quantitative data for the key stages of the Roche industrial synthesis and a representative azide-free alternative.

Table 1: Roche Industrial Synthesis (from Shikimic Acid)

| Parameter | Value | Notes |

| Starting Material | (-)-Shikimic Acid | Sourced from Illicium anisatum (Chinese star anise) or recombinant E. coli.[1][2] |

| Overall Yield | ~17-30% | Highly optimized over years of industrial production. |

| Key Reagents | Methanesulfonyl chloride, Sodium azide (NaN₃), Triphenylphosphine, Acetic anhydride | The use of sodium azide is a significant safety consideration. |

| Number of Steps | ~10-12 steps | From shikimic acid to the final active pharmaceutical ingredient (API). |

| Primary Challenge | Azide Handling | Sodium azide is highly toxic and potentially explosive, requiring specialized handling procedures. |

Table 2: Representative Azide-Free Synthesis (Karpf/Trussardi Modification)

| Parameter | Value | Notes |

| Starting Material | (-)-Shikimic Acid | Utilizes the same chiral pool starting material as the Roche route. |

| Overall Yield | ~17-22% | Comparable overall efficiency to the industrial Roche process. |

| Key Reagents | Allylamine, Magnesium bromide diethyl etherate, Palladium on carbon (Pd/C) | Avoids the use of potentially explosive azide reagents. |

| Number of Steps | ~8 steps | A more concise synthetic route. |

| Primary Advantage | Azide-Free | Eliminates the significant safety risks associated with azide reagents and intermediates. |

Mandatory Visualizations: Synthetic Pathways

The following diagrams, generated using the DOT language, illustrate the logical flow of the chemical transformations in the synthesis of Oseltamivir.

Roche Industrial Synthesis Pathway

Caption: Key transformations in the Roche industrial synthesis of Oseltamivir from (-)-shikimic acid.

Azide-Free Synthesis Pathway

References

An In-depth Technical Guide to Acetylsalicylic Acid (Aspirin)

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical properties, structure, and mechanism of action of acetylsalicylic acid, commonly known as aspirin. Detailed experimental protocols and structured data are presented to support research and development activities.

Chemical Properties and Structure

Acetylsalicylic acid (ASA) is a synthetic organic compound with the chemical formula C₉H₈O₄.[1][2] It is a white, crystalline, weakly acidic substance.[3] Structurally, it is an aromatic compound containing both a carboxylic acid and an ester functional group.[4] The molecule consists of an aromatic ring with these two functional groups in an ortho position to each other.[1]

Physical and Chemical Properties Summary

All quantitative data for acetylsalicylic acid are summarized in the table below for easy reference and comparison.

| Property | Value | Source |

| Molecular Formula | C₉H₈O₄ | |

| Molecular Weight | 180.159 g/mol | |

| Melting Point | 136 °C (277 °F) | |

| Boiling Point | 140 °C (284 °F) (decomposes) | |

| Density | 1.40 g/cm³ | |

| pKa | 3.5 at 25 °C (77 °F) | |

| Water Solubility | 3 g/L at 20 °C | |

| Appearance | White, crystalline powder |

Aspirin is stable in dry air but gradually hydrolyzes in contact with moisture into salicylic acid and acetic acid. This hydrolysis is rapid in alkaline solutions.

Mechanism of Action

Aspirin's primary mechanism of action involves the irreversible inhibition of cyclooxygenase (COX) enzymes, specifically COX-1 and COX-2. These enzymes are critical for the synthesis of prostaglandins and thromboxanes, which are lipid compounds that mediate inflammation, pain, fever, and blood clot formation.

By acetylating a serine residue in the active site of COX enzymes, aspirin blocks the conversion of arachidonic acid to prostaglandin H2, a precursor for various pro-inflammatory molecules. This action leads to its anti-inflammatory, analgesic (pain relief), antipyretic (fever reduction), and antiplatelet effects. The antiplatelet effect, crucial for preventing heart attacks and strokes, results from the irreversible blockage of thromboxane A₂ formation in platelets.

Caption: Aspirin's mechanism of action via COX-1 and COX-2 inhibition.

Experimental Protocols

Detailed methodologies for key experiments related to aspirin are provided below.

The synthesis of aspirin is typically achieved through the esterification of salicylic acid with acetic anhydride, using an acid catalyst.

Materials:

-

Salicylic acid (2-hydroxybenzoic acid)

-

Acetic anhydride

-

Concentrated (85%) phosphoric acid or sulfuric acid (catalyst)

-

Deionized water

-

Ethanol

-

50 mL or 125 mL Erlenmeyer flask

-

Water bath

-

Ice bath

-

Büchner funnel and filtration flask

-

Filter paper

Procedure:

-

Place 2.0 g of salicylic acid into a 125-mL Erlenmeyer flask.

-

In a fume hood, add 5.0 mL of acetic anhydride to the flask, followed by 5 drops of 85% phosphoric acid.

-

Gently swirl the flask to mix the reagents.

-

Heat the flask in a water bath at 70-80 °C for 15 minutes.

-

Cautiously add 2 mL of deionized water to the warm flask to decompose any excess acetic anhydride.

-

After the reaction subsides, add 20 mL of deionized water and allow the flask to cool to room temperature.

-

Place the flask in an ice bath to facilitate the crystallization of aspirin. If crystals do not form, scratching the inside of the flask with a glass rod can induce crystallization.

-

Collect the solid product by vacuum filtration using a Büchner funnel.

-

Wash the crystals with a small amount of ice-cold deionized water.

-

Allow the crystals to air dry on the filter paper.

Recrystallization (Purification):

-

Dissolve the crude aspirin in a minimum amount of warm ethanol (e.g., 4 mL).

-

Slowly add warm water (e.g., 13 mL) until the solution becomes slightly cloudy.

-

If a solid separates, gently warm the solution until it becomes clear again.

-

Cover the container and allow it to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

-

Collect the purified crystals by vacuum filtration.

Caption: Workflow for the synthesis and purification of aspirin.

The acid dissociation constant (pKa) of aspirin can be determined by titrating a solution of aspirin with a strong base, such as sodium hydroxide.

Materials:

-

Aspirin

-

95% Ethanol

-

Deionized water

-

Standardized 0.1 M Sodium Hydroxide (NaOH) solution

-

pH meter and probe

-

Burette (50 mL)

-

Beaker (250 mL)

-

Magnetic stirrer and stir bar (optional)

Procedure:

-

Accurately weigh approximately 0.36 g of aspirin and transfer it to a 250 mL beaker.

-

Add 10 mL of 95% ethanol and stir until the aspirin is completely dissolved.

-

Add 90 mL of deionized water to the beaker and stir until the solution is homogeneous.

-

Calibrate the pH meter using standard buffer solutions.

-

Place the pH probe in the aspirin solution.

-

Fill the burette with the 0.1 M NaOH solution.

-

Record the initial pH of the aspirin solution.

-

Add the NaOH solution from the burette in 2 mL increments, recording the pH after each addition and allowing the solution to stabilize.

-

As the pH begins to change more rapidly (approaching the equivalence point), reduce the volume of NaOH added to 0.5 mL or smaller increments.

-

Continue the titration past the equivalence point until the pH stabilizes.

-

Plot a graph of pH (y-axis) versus the volume of NaOH added (x-axis).

-

Determine the volume of NaOH at the equivalence point (the point of steepest inflection on the curve).

-

The pKa is equal to the pH at the half-equivalence point (half the volume of NaOH required to reach the equivalence point).

This colorimetric test is used to detect the presence of unreacted salicylic acid, which is a common impurity in crude aspirin. Salicylic acid contains a phenolic hydroxyl group that gives a distinct color with ferric chloride solution, whereas aspirin does not.

Materials:

-

Salicylic acid (positive control)

-

Crude aspirin sample

-

Purified aspirin sample

-

1% Ferric chloride (FeCl₃) solution

-

Test tubes

Procedure:

-

Set up three test tubes.

-

In the first test tube, place a few crystals of salicylic acid.

-

In the second test tube, place a few crystals of the crude aspirin product.

-

In the third test tube, place a few crystals of the purified aspirin product.

-

Add about 5 mL of water to each test tube to dissolve the crystals.

-

Add 10 drops of 1% ferric chloride solution to each test tube.

-

Observe and record the color of each solution. A positive result for salicylic acid is the formation of a red to violet color. The purified aspirin should show no significant color change.

References

Compound Identifier: Imatinib (Gleevec®/Glivec®)

An In-Depth Technical Guide to Imatinib

This technical guide provides a comprehensive overview of the discovery, history, mechanism of action, and clinical development of Imatinib, a pioneering targeted cancer therapy. The information is intended for researchers, scientists, and professionals in the field of drug development.

Discovery and History

Imatinib, formerly known as STI571, represents a landmark achievement in rational drug design. Its development shifted the paradigm of cancer treatment from non-specific cytotoxic chemotherapy to highly targeted molecular therapies.

The journey began with the identification of the Philadelphia chromosome in 1960 and its association with Chronic Myeloid Leukemia (CML). This genetic translocation results in the formation of a fusion gene, BCR-ABL, which encodes a constitutively active tyrosine kinase (TK) that drives uncontrolled cell proliferation.[1][2]

In the late 1990s, a team of scientists at Ciba-Geigy (now Novartis), led by biochemist Nicholas Lydon, sought to develop a specific inhibitor for the BCR-ABL protein.[3][4] Through high-throughput screening of chemical libraries, they identified a 2-phenylaminopyrimidine compound as a lead.[3] This compound was then systematically modified to enhance its binding affinity and selectivity for the ATP-binding site of the ABL kinase, ultimately leading to the creation of Imatinib.

The clinical development was spearheaded by oncologist Dr. Brian Druker of Oregon Health & Science University. The first clinical trial commenced in 1998, yielding remarkable results. In one of the initial studies, 53 out of 54 patients who had failed previous therapies for CML experienced a restoration of normal blood counts. This unprecedented efficacy led to a fast-tracked review by the U.S. Food and Drug Administration (FDA), which granted approval for Imatinib (brand name Gleevec®) in May 2001, a mere two and a half years after the new drug application was submitted.

Mechanism of Action

Imatinib is a potent and selective small-molecule inhibitor of a specific subset of protein tyrosine kinases. It functions by competitively binding to the ATP-binding site of the kinase domain, thereby locking the enzyme in an inactive conformation. This prevents the transfer of a phosphate group from ATP to tyrosine residues on substrate proteins, effectively blocking the downstream signaling cascades that lead to cellular proliferation and survival.

The primary targets of Imatinib include:

-

BCR-ABL Tyrosine Kinase: The hallmark of CML. Imatinib's inhibition of BCR-ABL blocks proliferative signals and induces apoptosis in the leukemic cells.

-

c-KIT Receptor Tyrosine Kinase: Mutations leading to the constitutive activation of c-KIT are the primary oncogenic drivers in approximately 85% of Gastrointestinal Stromal Tumors (GIST). Imatinib was the first effective systemic therapy for metastatic GIST.

-

Platelet-Derived Growth Factor Receptor (PDGFR): Imatinib inhibits both PDGFR-α and PDGFR-β kinases, making it effective in treating other rare cancers driven by PDGFR mutations.

While Imatinib potently inhibits these target kinases, it has a lesser effect on other tyrosine kinases, such as members of the Src family. Normal cells can typically continue to function despite the inhibition of ABL kinase because they have redundant signaling pathways, whereas cancer cells often exhibit a strong dependence on the specific oncogenic kinase, a phenomenon known as "oncogene addiction."

Key Signaling Pathways

Imatinib exerts its therapeutic effect by interrupting key signaling pathways essential for tumor cell growth and survival.

BCR-ABL Signaling Pathway

The BCR-ABL fusion protein activates a multitude of downstream pathways that promote cell cycle progression and inhibit apoptosis. Imatinib blocks the initial autophosphorylation of BCR-ABL, preventing the activation of these cascades. Key downstream pathways include the Ras/MAPK pathway, which controls proliferation, and the PI3K/AKT/mTOR pathway, a central regulator of cell survival.

c-KIT Signaling Pathway

In GIST, ligand-independent, constitutive activation of the c-KIT receptor tyrosine kinase is the key pathogenic event. Binding of its ligand, Stem Cell Factor (SCF), normally causes receptor dimerization and activation. Mutated c-KIT is permanently active, leading to uncontrolled signaling through pathways like PI3K/AKT and MAPK, driving cell growth and survival. Imatinib binds to the ATP-binding pocket of the mutated c-KIT, stabilizing its inactive state and halting downstream signaling.

PDGFR Signaling Pathway

The Platelet-Derived Growth Factor Receptors (PDGFR-α and PDGFR-β) are receptor tyrosine kinases that play roles in cell growth, proliferation, and migration. Dysregulation of PDGFR signaling through activating mutations or overexpression is implicated in various malignancies. Similar to its action on BCR-ABL and c-KIT, Imatinib inhibits the kinase activity of aberrant PDGFRs, blocking downstream signal transduction through the MAPK and PI3K pathways.

Quantitative Data Summary

In Vitro Inhibitory Activity

| Target Kinase | Cell Line | IC₅₀ (μM) | Reference |

| v-ABL | Ba/F3 | ~0.25 | |

| TEL-ABL | Ba/F3 | ~0.25 | |

| p210 BCR-ABL | Ba/F3 | ~0.25 | |

| c-KIT | GIST Cells | Varies by mutation | |

| PDGFR | Various | Varies by cell type |

IC₅₀ values represent the concentration of Imatinib required to inhibit 50% of the kinase activity in vitro.

Pharmacokinetic Properties

| Parameter | Value |

| Bioavailability | ~98% |

| Time to Cₘₐₓ | 2-4 hours |

| Protein Binding | ~95% |

| Metabolism | Primarily via CYP3A4 to an active metabolite (CGP74588) |

| Elimination Half-Life | Imatinib: ~18 hours; Active Metabolite: ~40 hours |

Key Clinical Trial Results (IRIS Study)

The International Randomized Study of Interferon and STI571 (IRIS) was a landmark Phase III trial for newly diagnosed CML patients.

| Outcome (at 5 years) | Imatinib Arm | Interferon-α + Cytarabine Arm |

| Estimated Overall Survival | 89.4% | Not Applicable (High Crossover) |

| Freedom from Progression to Advanced Phase | 93% | Not Applicable |

| Complete Hematologic Response | 98% | 69% (pre-crossover) |

| Major Cytogenetic Response | 92% | 22% (pre-crossover) |

| Complete Cytogenetic Response | 87% | 7% (pre-crossover) |

Data from the 5-year follow-up of the IRIS trial. Due to high rates of crossover from the interferon arm to the Imatinib arm (69%), long-term comparative data is limited.

Mechanisms of Resistance

Despite the profound efficacy of Imatinib, resistance can develop, particularly in patients with advanced disease. Mechanisms of resistance are broadly classified as BCR-ABL dependent or independent.

-

BCR-ABL Dependent:

-

Point Mutations: The most common mechanism involves point mutations within the ABL kinase domain that either directly impair Imatinib binding or stabilize the active conformation of the kinase, to which Imatinib binds poorly. Over 25 different mutations have been identified in CML patients.

-

Gene Amplification: Increased production of the BCR-ABL protein through amplification of the BCR-ABL gene can overcome the inhibitory effects of standard doses of Imatinib.

-

-

BCR-ABL Independent:

-

Drug Efflux: Overexpression of drug transporters, such as the multidrug resistance protein 1 (MDR1), can increase the efflux of Imatinib from the cancer cell, reducing its intracellular concentration.

-

Activation of Alternative Pathways: Cancer cells can develop resistance by activating other signaling pathways (e.g., involving Src family kinases) that bypass the need for BCR-ABL signaling.

-

Synthesis and Experimental Protocols

Chemical Synthesis Workflow

Several synthetic routes for Imatinib have been developed. A common convergent synthesis approach involves the condensation of two key intermediates.

Experimental Protocol: In Vitro Kinase Inhibition Assay (Conceptual)

This protocol outlines the general steps for determining the IC₅₀ of Imatinib against the BCR-ABL kinase using a cell-free assay format.

-

Reagents and Materials:

-

Recombinant human ABL kinase domain.

-

Biotinylated peptide substrate (e.g., a peptide containing a tyrosine residue).

-

Adenosine-5'-triphosphate (ATP).

-

Imatinib stock solution (in DMSO).

-

Assay buffer (containing MgCl₂, MnCl₂, DTT).

-

Kinase reaction plates (e.g., 384-well microplates).

-

Detection reagents: Europium-labeled anti-phosphotyrosine antibody and Streptavidin-Allophycocyanin (SA-APC) for a LANCE® Ultra TR-FRET assay.

-

-

Procedure:

-

Compound Dilution: Prepare a serial dilution of Imatinib in DMSO, followed by a further dilution in assay buffer to achieve the desired final concentrations.

-

Kinase Reaction:

-

Add a fixed amount of the ABL kinase enzyme to each well of the microplate.

-

Add the diluted Imatinib or vehicle control (DMSO) to the wells.

-

Initiate the kinase reaction by adding a mixture of the biotinylated peptide substrate and ATP.

-

Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to allow for phosphorylation.

-

-

Detection:

-

Stop the reaction by adding EDTA.

-

Add the detection reagents (Eu-anti-pY antibody and SA-APC).

-

Incubate in the dark to allow for antibody-antigen binding.

-

-

Data Acquisition: Read the plate on a time-resolved fluorescence reader, measuring the ratio of emissions at 665 nm (APC) and 615 nm (Europium). The TR-FRET signal is proportional to the amount of phosphorylated substrate.

-

-

Data Analysis:

-

Calculate the percent inhibition for each Imatinib concentration relative to the vehicle control.

-

Plot the percent inhibition against the logarithm of the Imatinib concentration.

-

Fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

-

Conclusion

Imatinib was a transformative agent in oncology, validating the principle of targeted therapy and dramatically improving the prognosis for patients with CML and GIST. Its development from the identification of a molecular target to the rational design of a specific inhibitor serves as a model for modern drug discovery. While the emergence of resistance remains a clinical challenge, the success of Imatinib has paved the way for second and third-generation tyrosine kinase inhibitors and continues to inspire the development of novel targeted agents for a wide range of diseases.

References

The Biological Function of Imatinib: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Imatinib, a pioneering targeted cancer therapy, has revolutionized the treatment of specific malignancies by selectively inhibiting key tyrosine kinases. This document provides a comprehensive overview of the biological function of Imatinib, with a focus on its mechanism of action, targeted signaling pathways, and clinical efficacy. Quantitative data are presented in structured tables for comparative analysis, and detailed protocols for key experimental assays are provided. Furthermore, signaling pathways and experimental workflows are visualized using Graphviz diagrams to facilitate a deeper understanding of Imatinib's role in molecular oncology.

Introduction

Imatinib is a small molecule inhibitor that potently and selectively targets several protein tyrosine kinases.[1][2] Its development marked a paradigm shift in cancer treatment, moving from non-specific cytotoxic agents to therapies designed to interact with specific molecular targets driving tumorigenesis.[3] Initially approved for the treatment of Chronic Myeloid Leukemia (CML), its applications have expanded to include Philadelphia chromosome-positive Acute Lymphoblastic Leukemia (Ph+ ALL) and certain types of Gastrointestinal Stromal Tumors (GIST).[1][3] This guide delves into the core biological functions of Imatinib, providing a technical resource for professionals in the field of cancer research and drug development.

Mechanism of Action

Imatinib functions as a competitive inhibitor at the ATP-binding site of its target kinases. By occupying this site, Imatinib stabilizes the inactive conformation of the kinase, thereby preventing the transfer of a phosphate group from ATP to tyrosine residues on substrate proteins. This blockade of phosphorylation interrupts the downstream signaling cascades that are essential for the proliferation and survival of cancer cells. The primary targets of Imatinib include the BCR-ABL fusion protein, the c-KIT receptor tyrosine kinase, and the Platelet-Derived Growth Factor Receptor (PDGFR).

Targeted Signaling Pathways

BCR-ABL Signaling in Chronic Myeloid Leukemia (CML)

The hallmark of CML is the Philadelphia chromosome, which results from a reciprocal translocation between chromosomes 9 and 22, leading to the formation of the BCR-ABL fusion gene. The resulting BCR-ABL protein is a constitutively active tyrosine kinase that drives uncontrolled cell proliferation and inhibits apoptosis. Imatinib directly inhibits the kinase activity of BCR-ABL, blocking downstream signaling pathways such as the RAS/MAPK and PI3K/AKT pathways, which are critical for leukemic cell growth and survival.

c-KIT and PDGFR Signaling in Gastrointestinal Stromal Tumors (GIST)

In GISTs, gain-of-function mutations in the c-KIT or PDGFRA genes lead to ligand-independent, constitutive activation of their respective receptor tyrosine kinases. This aberrant signaling drives tumor growth and survival. Imatinib effectively inhibits the kinase activity of both mutated c-KIT and PDGFR, thereby blocking downstream signaling and inducing apoptosis in GIST cells.

References

In Vitro Stability of Compound X: A Technical Guide for Preclinical Drug Development

For Researchers, Scientists, and Drug Development Professionals

Introduction

The in vitro stability of a new chemical entity (NCE) is a critical determinant of its potential success as a therapeutic agent. Early assessment of a compound's stability in various biological and chemical environments provides crucial insights into its pharmacokinetic profile, helping to guide lead optimization and identify potential liabilities before advancing to more resource-intensive in vivo studies. This technical guide provides a comprehensive overview of the core in vitro stability assays—metabolic, plasma, and chemical stability—as they apply to a hypothetical therapeutic candidate, "Compound X." Detailed experimental protocols, data presentation formats, and visual workflows are provided to aid researchers in the design and interpretation of these essential preclinical studies.

Metabolic Stability of Compound X in Liver Microsomes

Metabolic stability assays are crucial for evaluating a compound's susceptibility to biotransformation by drug-metabolizing enzymes, primarily located in the liver.[1] Liver microsomes, which are subcellular fractions rich in cytochrome P450 (CYP) enzymes, are widely used to assess Phase I metabolic clearance.[1][2][3]

Data Presentation

The metabolic stability of Compound X is typically assessed by monitoring its disappearance over time when incubated with liver microsomes. The data are used to calculate key parameters such as the in vitro half-life (t½) and intrinsic clearance (Clint).

Table 1: Metabolic Stability of Compound X in Human Liver Microsomes

| Parameter | Value |

| In Vitro Half-Life (t½, min) | 45.8 |

| Intrinsic Clearance (Clint, µL/min/mg protein) | 15.1 |

| Percent Remaining at 60 min (%) | 38.2 |

Experimental Protocol: Liver Microsomal Stability Assay

This protocol outlines the procedure for determining the metabolic stability of Compound X using pooled human liver microsomes.

Materials:

-

Compound X stock solution (10 mM in DMSO)

-

Pooled human liver microsomes

-

NADPH regenerating system (e.g., a solution containing glucose-6-phosphate, G6P-dehydrogenase, and NADP+)

-

Phosphate buffer (100 mM, pH 7.4)

-

Acetonitrile (containing an internal standard) for reaction termination

-

Positive control compounds (e.g., Dextromethorphan, Midazolam)[4]

-

96-well plates

-

Incubator (37°C)

-

LC-MS/MS system for analysis

Procedure:

-

Preparation of Incubation Mixture: A master mix is prepared by combining the phosphate buffer and liver microsomes to a final protein concentration of 0.5 mg/mL.

-

Compound Addition: Compound X is added to the microsome-buffer mixture to a final concentration of 1 µM. The final DMSO concentration should be kept low (e.g., <0.25%) to avoid enzyme inhibition.

-

Pre-incubation: The plate is pre-incubated at 37°C for approximately 5-10 minutes to allow the system to equilibrate.

-

Initiation of Reaction: The metabolic reaction is initiated by the addition of the NADPH regenerating system.

-

Time-Point Sampling: Aliquots are taken from the incubation mixture at specified time points (e.g., 0, 5, 15, 30, 45, and 60 minutes).

-

Reaction Termination: The reaction at each time point is quenched by adding cold acetonitrile containing an internal standard. This step also serves to precipitate the microsomal proteins.

-

Sample Processing: The quenched samples are centrifuged to pellet the precipitated proteins.

-

LC-MS/MS Analysis: The supernatant is transferred to a new plate and analyzed by LC-MS/MS to quantify the remaining concentration of Compound X.

Data Analysis: The natural logarithm of the percentage of Compound X remaining is plotted against time. The slope of the resulting line is used to calculate the in vitro half-life (t½ = -0.693 / slope). Intrinsic clearance is then calculated from the half-life.

Experimental Workflow

References

The Solubility Profile of Acetylsalicylic Acid: A Technical Guide for Researchers

Introduction

Acetylsalicylic acid, commonly known as Aspirin, remains a cornerstone of pharmacotherapy, valued for its analgesic, anti-inflammatory, antipyretic, and antiplatelet properties. The therapeutic efficacy of any orally administered drug is intrinsically linked to its solubility, a critical determinant of its dissolution rate and subsequent bioavailability. This technical guide provides an in-depth overview of the solubility of acetylsalicylic acid ("Compound X") in a range of common laboratory solvents. It is intended for researchers, scientists, and professionals in drug development, offering a comprehensive resource including quantitative solubility data, detailed experimental methodologies, and a visualization of the relevant biological pathway.

Quantitative Solubility of Acetylsalicylic Acid

The solubility of acetylsalicylic acid is influenced by the polarity of the solvent, with the general principle of "like dissolves like" being a key predictor of its behavior.[1] The following tables summarize the quantitative solubility of acetylsalicylic acid in various solvents.

Table 1: Solubility in Common Organic Solvents and Water

| Solvent | Solubility ( g/100 mL) | Temperature (°C) |

| Water | 0.3 | 20 |

| Ethanol | 20 | 25 |

| Acetone | Freely Soluble | Not Specified |

| Chloroform | 6 | Not Specified |

| Diethyl Ether | 10 | 25 |

Data compiled from various sources. "Freely Soluble" indicates a high degree of solubility without a specific quantitative value provided in the source literature.[2]

Table 2: Molar and Mass Concentration in Selected Solvents

| Solvent | Solubility (mg/mL) | Molar Solubility (mol/L) |

| Ethanol | ~80 | ~0.444 |

| DMSO | ~41 | ~0.227 |

| Dimethylformamide | ~30 | ~0.166 |

| PBS (pH 7.2) | ~2.7 | ~0.015 |

Data from Cayman Chemical product information.[3] It is important to note that acetylsalicylic acid is prone to hydrolysis in aqueous solutions, especially under basic conditions, breaking down into salicylic acid and acetic acid.

Experimental Protocols for Solubility Determination

Accurate determination of a compound's solubility is fundamental in preclinical development. The two primary types of solubility measurements are thermodynamic and kinetic solubility.

Thermodynamic Solubility: The Shake-Flask Method

Thermodynamic solubility represents the true equilibrium solubility of a compound in a given solvent. The shake-flask method is the gold standard for this determination.

Objective: To determine the equilibrium concentration of a saturated solution of acetylsalicylic acid in a specific solvent.

Materials:

-

Acetylsalicylic acid (crystalline solid)

-

Solvent of interest

-

Sealed glass vials or flasks

-

Temperature-controlled shaker or agitator

-

Centrifuge

-

Syringe filters (e.g., 0.45 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector

-

Volumetric flasks and pipettes

Procedure:

-

Preparation of a Saturated Solution: Add an excess amount of solid acetylsalicylic acid to a known volume of the solvent in a sealed vial. The excess solid ensures that the solution becomes saturated.

-

Equilibration: Place the vials in a temperature-controlled shaker and agitate for an extended period, typically 24-72 hours, to allow the system to reach equilibrium.

-

Phase Separation: After equilibration, cease agitation and allow any undissolved solid to sediment. For a more complete separation, centrifuge the samples.

-

Filtration: Carefully withdraw a sample of the supernatant and filter it through a chemically inert syringe filter to remove any remaining solid particles.

-

Quantification: Dilute the filtrate to an appropriate concentration and analyze it using a validated HPLC-UV method to determine the concentration of dissolved acetylsalicylic acid. A standard calibration curve must be used for accurate quantification.

-

Data Reporting: Express the solubility in units such as mg/mL, g/100mL, or molarity (mol/L) at the specified temperature.

Kinetic Solubility Assays

Kinetic solubility assays are high-throughput methods used in early drug discovery to assess the solubility of a compound from a DMSO stock solution, which can sometimes result in a supersaturated solution.

Objective: To rapidly assess the apparent solubility of acetylsalicylic acid under non-equilibrium conditions.

Methods:

-

Nephelometry: This method detects precipitation by measuring light scattering. A DMSO stock solution of the compound is added to an aqueous buffer in a microtiter plate. The concentration at which light scattering is first detected above a certain threshold is considered the kinetic solubility.

-

Direct UV Assay: Similar to nephelometry, a DMSO stock is added to a buffer. After a short incubation period, the solution is filtered to remove any precipitate. The concentration of the dissolved compound in the filtrate is then determined by measuring its UV absorbance.

Visualization of Experimental Workflows and Biological Pathways

Workflow for Thermodynamic Solubility Determination

The following diagram illustrates the key steps in the shake-flask method for determining thermodynamic solubility.

Mechanism of Action: COX Inhibition Pathway

The pharmacological effects of acetylsalicylic acid are primarily due to its irreversible inhibition of the cyclooxygenase (COX) enzymes, COX-1 and COX-2. This action is crucial for its anti-inflammatory and antiplatelet effects. The solubility of acetylsalicylic acid is a key factor in its absorption from the gastrointestinal tract, which is necessary for it to reach its target enzymes.

This technical guide provides a foundational understanding of the solubility of acetylsalicylic acid. The presented quantitative data, detailed experimental protocols, and pathway visualizations offer a valuable resource for researchers in the fields of chemistry and drug development. A thorough characterization of a compound's solubility is an indispensable step in the journey from discovery to a viable therapeutic agent.

References

An In-depth Technical Guide to the Therapeutic Targets of Vorinostat

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vorinostat, also known as suberoylanilide hydroxamic acid (SAHA), is a potent histone deacetylase (HDAC) inhibitor.[1][2] It is the first HDAC inhibitor to receive approval from the U.S. Food and Drug Administration (FDA) for the treatment of cutaneous T-cell lymphoma (CTCL).[3][4][5] This guide provides a comprehensive overview of the therapeutic targets of Vorinostat, its mechanism of action, relevant quantitative data, and detailed experimental protocols for researchers in the field of drug development.

Mechanism of Action

Vorinostat exerts its therapeutic effects by inhibiting the activity of histone deacetylases (HDACs). HDACs are a class of enzymes that remove acetyl groups from the lysine residues of histones, leading to a more compact chromatin structure and repression of gene transcription. In many cancer cells, HDACs are overexpressed or aberrantly recruited, causing the silencing of tumor suppressor genes.

By inhibiting HDACs, particularly Class I and Class II enzymes, Vorinostat causes an accumulation of acetylated histones. This leads to a more relaxed chromatin structure, allowing for the transcription of genes that can induce cell cycle arrest, apoptosis (programmed cell death), and inhibit angiogenesis (the formation of new blood vessels that supply tumors). Specifically, Vorinostat has been shown to inhibit HDAC1, HDAC2, HDAC3, and HDAC6 at nanomolar concentrations.

Quantitative Data: In Vitro Efficacy

The inhibitory activity of Vorinostat against HDACs and its cytotoxic effects on various cancer cell lines have been quantified in numerous studies.

| Target | IC50 Value | Assay Conditions/Cell Line | Reference |

| HDAC1 | 10 nM | Cell-free assay | |

| HDAC3 | 20 nM | Cell-free assay | |

| General HDACs | ~10 nM | Cell-free assay | |

| Cell Line | IC50 Value | Assay Type | Reference |

| MV4-11 (Leukemia) | 0.636 µM | Cytotoxicity Assay (72h) | |

| Daudi (Lymphoma) | 0.493 µM | Cytotoxicity Assay (72h) | |

| A549 (Lung Carcinoma) | 1.64 µM | Cytotoxicity Assay (72h) | |

| MCF-7 (Breast Adenocarcinoma) | 0.685 µM | Cytotoxicity Assay (72h) | |

| SW-982 (Synovial Sarcoma) | 8.6 µM | Cell Viability Assay (48h) | |

| SW-1353 (Chondrosarcoma) | 2.0 µM | Cell Viability Assay (48h) | |

| PC-3 (Prostate Cancer) | 2.5-7.5 µM | Growth Inhibition Assay | |

| LNCaP (Prostate Cancer) | 2.5-7.5 µM | Growth Inhibition Assay |

Signaling Pathways and Cellular Effects

Vorinostat modulates several key signaling pathways, leading to a range of anti-tumor effects.

Key Cellular Effects:

-

Cell Cycle Arrest: Vorinostat can induce cell cycle arrest, primarily at the G1/S and G2/M phases, preventing cancer cell proliferation. This is often mediated by the upregulation of cell cycle inhibitors like p21.

-

Apoptosis: The compound induces apoptosis through both intrinsic and extrinsic pathways. This involves the modulation of Bcl-2 family proteins and the activation of caspases.

-

Inhibition of Angiogenesis: Vorinostat can downregulate the expression of pro-angiogenic factors, limiting the blood supply to tumors.

-

DNA Damage: In some cancer cells, such as acute myeloid leukemia (AML) cells, Vorinostat can induce reactive oxygen species (ROS) and subsequent DNA damage, leading to apoptosis.

Caption: Vorinostat's mechanism of action.

Experimental Protocols

HDAC Activity Assay (Fluorometric)

This protocol is a general guideline for measuring HDAC activity in the presence of an inhibitor like Vorinostat.

Materials:

-

HDAC-containing sample (e.g., HeLa nuclear extract or purified HDAC enzyme)

-

HDAC fluorogenic substrate

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)

-

Vorinostat or other test compounds

-

Developer solution

-

96-well black microplate

-

Fluorometric microplate reader

Procedure:

-

Prepare Reagents: Dilute the HDAC substrate and prepare serial dilutions of Vorinostat in the assay buffer.

-

Reaction Setup: In a 96-well plate, add the HDAC-containing sample.

-

Inhibitor Addition: Add the diluted Vorinostat or control vehicle to the wells and incubate for 10-20 minutes at 37°C.

-

Initiate Reaction: Add the HDAC fluorogenic substrate to each well to start the reaction.

-

Incubation: Incubate the plate for 30-60 minutes at 37°C.

-

Stop Reaction and Develop: Add the developer solution to each well to stop the reaction and generate a fluorescent signal.

-

Fluorescence Reading: Measure the fluorescence at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 490/525 nm or 355/460 nm, depending on the substrate).

References

An In-depth Technical Guide to Olaparib and its Homologous Protein Targets: The PARP Family

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Olaparib, a first-in-class poly (ADP-ribose) polymerase (PARP) inhibitor, and its interactions with the PARP family of homologous proteins. This document details the mechanism of action, relevant signaling pathways, quantitative efficacy data from clinical trials, and detailed experimental protocols for studying PARP inhibition.

Introduction to Olaparib and the PARP Protein Family

Olaparib (brand name Lynparza) is a medication utilized in the treatment of various cancers, particularly those with mutations in the BRCA1 or BRCA2 genes, such as certain types of ovarian, breast, pancreatic, and prostate cancers.[1][2] It functions as a potent inhibitor of the poly (ADP-ribose) polymerase (PARP) enzyme family.[1]

The PARP family consists of 17 members that share a conserved catalytic domain.[3][4] These proteins are crucial for various cellular processes, including DNA repair, gene regulation, and apoptosis. Olaparib primarily targets PARP1 and PARP2, which are key players in the repair of DNA single-strand breaks (SSBs) through the base excision repair (BER) pathway.

The homology among PARP family members, particularly in the catalytic domain, is the basis for the mechanism of action of PARP inhibitors. For instance, PARP1, PARP2, and PARP3 share a WGR-HD-ART domain combination involved in the DNA damage response. While PARP1 and PARP2 are the primary targets of Olaparib, the broader family includes diverse proteins such as the Tankyrases (PARP5a and PARP5b) which are involved in processes like Wnt signaling and telomere maintenance.

Mechanism of Action: Synthetic Lethality

Olaparib's therapeutic effect is rooted in the concept of "synthetic lethality". In healthy cells, DNA damage is repaired through multiple pathways. Single-strand breaks are primarily repaired by the PARP-mediated base excision repair pathway. If these SSBs are not repaired, they can lead to the formation of more toxic double-strand breaks (DSBs) during DNA replication. These DSBs are then repaired by the high-fidelity homologous recombination (HR) pathway, which relies on functional BRCA1 and BRCA2 proteins.

In cancer cells with BRCA1/2 mutations, the HR pathway is deficient. These cells become heavily reliant on the PARP-mediated repair of SSBs to maintain genomic integrity. When Olaparib inhibits PARP, SSBs accumulate, leading to an increase in DSBs that cannot be effectively repaired by the faulty HR pathway. This overwhelming DNA damage triggers cell death. This selective killing of cancer cells with deficient HR, while sparing healthy cells with functional HR, is the essence of synthetic lethality.

Beyond enzymatic inhibition, Olaparib also "traps" PARP enzymes on the DNA at the site of damage. This PARP-DNA complex is itself a toxic lesion that obstructs DNA replication and further contributes to cell death.

Signaling Pathways

The central signaling pathway affected by Olaparib is the DNA Damage Response (DDR). Olaparib's inhibition of PARP1/2 disrupts the Base Excision Repair pathway, leading to the accumulation of single-strand breaks. In BRCA-deficient cells, the inability to repair the resulting double-strand breaks via Homologous Recombination leads to genomic instability and apoptosis.

Quantitative Data

The efficacy of Olaparib has been demonstrated in numerous clinical trials across various cancer types. The following tables summarize key quantitative data from some of these studies.

Table 1: Progression-Free Survival (PFS) in Ovarian Cancer

| Trial Name | Treatment Arm | Control Arm | Median PFS (months) | Hazard Ratio (HR) (95% CI) | p-value | Reference |

| PAOLA-1/ENGOT-ov25 | Olaparib + Bevacizumab | Placebo + Bevacizumab | 28.1 (HRD-positive) | 0.43 (HRD-positive) | <0.001 | |

| OCTOVA | Olaparib + Cediranib | Olaparib | 5.4 | 0.73 (60% CI: 0.59, 0.89) | 0.1 |

Table 2: Efficacy of Olaparib in High-Risk Early Breast Cancer (OlympiA Trial)

| Outcome | Olaparib Group | Placebo Group | Hazard Ratio (HR) (99.5% CI) | p-value | Reference |

| Invasive Disease-Free Survival | Not Estimable | Not Estimable | 0.58 (0.41 to 0.82) | <0.00001 | |

| Distant Disease-Free Survival | Not Estimable | Not Estimable | 0.57 (0.39 to 0.83) | <0.00003 |

Table 3: Objective Response Rate (ORR) in Advanced Cancers with HR Gene Mutations

| Gene Mutation | Objective Response Rate (ORR) | Clinical Benefit Rate | Reference |

| BRCA1 | 11% | 63% | |

| BRCA2 | 21% | 46% | |

| ATM | No clinical activity observed | - | |

| CHEK2 | No clinical activity observed | - |

Experimental Protocols

PARP Activity Assay (Colorimetric)

This protocol is a generalized method for measuring PARP activity, which is useful for assessing the inhibitory potential of compounds like Olaparib.

Principle: This assay measures the incorporation of biotinylated Poly (ADP-ribose) onto histone proteins, which are coated on a microplate. The amount of incorporated biotinylated PAR is then detected using streptavidin-HRP and a colorimetric substrate.

Materials:

-

Histone-coated 96-well plate

-

Recombinant PARP1 enzyme

-

Activated DNA

-

10X PARP Assay Buffer

-

10X Biotinylated NAD+

-

Streptavidin-HRP

-

Colorimetric Substrate (e.g., TMB)

-

Stop Solution (e.g., 2N H₂SO₄)

-

Test compound (Olaparib)

-

Plate reader

Procedure:

-

Reagent Preparation: Prepare working solutions of PARP assay buffer, biotinylated NAD+, and the test compound at various concentrations.

-

Reaction Setup: To each well of the histone-coated plate, add the following in order:

-

PARP Assay Buffer

-

Test compound (or vehicle control)

-

PARP1 enzyme

-

Activated DNA

-

-

Initiate Reaction: Add the biotinylated NAD+ to each well to start the reaction.

-

Incubation: Incubate the plate at room temperature for 1 hour.

-

Washing: Wash the plate 3-4 times with wash buffer (e.g., PBS-T) to remove unincorporated reagents.

-

Detection: Add Streptavidin-HRP to each well and incubate for 1 hour at room temperature.

-

Washing: Repeat the washing step.

-

Signal Development: Add the colorimetric substrate and incubate until sufficient color develops.

-

Stop Reaction: Add the stop solution.

-

Data Acquisition: Read the absorbance at the appropriate wavelength (e.g., 450 nm) using a microplate reader.

-

Analysis: Calculate the percent inhibition of PARP activity for each concentration of the test compound and determine the IC50 value.

Chromatin Immunoprecipitation (ChIP) for PARP1

This protocol describes a method to identify the genomic binding sites of PARP1, which can be used to study how Olaparib affects PARP1's interaction with chromatin.

Principle: Cells are treated with formaldehyde to cross-link proteins to DNA. The chromatin is then sheared, and an antibody specific to PARP1 is used to immunoprecipitate the PARP1-DNA complexes. The cross-links are reversed, and the associated DNA is purified and can be analyzed by qPCR or sequencing (ChIP-seq).

Materials:

-

Cell culture reagents

-

Formaldehyde (37%)

-

Glycine

-

Lysis buffers

-

Sonicator

-

Anti-PARP1 antibody

-

Protein A/G magnetic beads

-

Wash buffers

-

Elution buffer

-

Proteinase K

-

RNase A

-

DNA purification kit

Procedure:

-

Cross-linking: Treat cultured cells with 1% formaldehyde for 10 minutes at room temperature to cross-link proteins to DNA. Quench the reaction with glycine.

-

Cell Lysis: Harvest and lyse the cells to release the nuclei. Isolate the nuclei.

-

Chromatin Shearing: Resuspend the nuclei in a shearing buffer and sonicate the chromatin to an average fragment size of 200-500 bp.

-

Immunoprecipitation:

-

Pre-clear the chromatin lysate with Protein A/G beads.

-

Incubate the cleared chromatin overnight at 4°C with an anti-PARP1 antibody.

-

Add Protein A/G beads to capture the antibody-protein-DNA complexes.

-

-

Washing: Wash the beads sequentially with low salt, high salt, LiCl, and TE buffers to remove non-specific binding.

-

Elution: Elute the chromatin complexes from the beads.

-

Reverse Cross-links: Add NaCl and incubate at 65°C for several hours to reverse the formaldehyde cross-links.

-

Purification: Treat with RNase A and Proteinase K to remove RNA and protein. Purify the DNA using a spin column or phenol-chloroform extraction.

-

Analysis: Analyze the purified DNA by qPCR to quantify enrichment at specific loci or by high-throughput sequencing (ChIP-seq) for genome-wide analysis.

Conclusion

Olaparib represents a successful application of targeted therapy, exploiting specific vulnerabilities in cancer cells. Its mechanism of action, centered on the inhibition of the PARP family of homologous proteins and the principle of synthetic lethality, has paved the way for new therapeutic strategies. The quantitative data from clinical trials underscore its efficacy, particularly in patients with homologous recombination deficiencies. The experimental protocols provided in this guide offer a framework for further research into the intricate roles of the PARP protein family and the development of novel inhibitors. A thorough understanding of these technical aspects is crucial for researchers and professionals dedicated to advancing cancer treatment.

References

- 1. Olaparib - Wikipedia [en.wikipedia.org]

- 2. go.drugbank.com [go.drugbank.com]

- 3. A systematic analysis of the PARP protein family identifies new functions critical for cell physiology - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The PARP family: insights into functional aspects of poly (ADP‐ribose) polymerase‐1 in cell growth and survival - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: "Compound X" for Cell Culture Treatment

Audience: Researchers, scientists, and drug development professionals.

Introduction

Compound X is a potent, ATP-competitive, and highly selective inhibitor of the mTOR (mammalian Target of Rapamycin) kinase. mTOR is a critical serine/threonine kinase that functions as a central regulator of cell growth, proliferation, metabolism, and survival.[1][2][3] It integrates signals from upstream pathways like PI3K/Akt in response to growth factors and nutrients.[4][5] Compound X targets the kinase domain of mTOR, inhibiting both mTOR Complex 1 (mTORC1) and mTOR Complex 2 (mTORC2). This dual inhibition leads to a more comprehensive blockade of mTOR signaling compared to allosteric inhibitors like rapamycin, which primarily affect mTORC1. Dysregulation of the mTOR pathway is a hallmark of many diseases, particularly cancer, making Compound X a valuable tool for research and drug development.

Mechanism of Action

Compound X exerts its inhibitory effect by competing with ATP for binding to the catalytic site of mTOR. This prevents the phosphorylation of downstream mTOR substrates. Inhibition of mTORC1 blocks the phosphorylation of key targets like S6 kinase 1 (p70S6K) and 4E-binding protein 1 (4E-BP1), leading to the suppression of protein synthesis and cell cycle arrest. Inhibition of mTORC2 prevents the activating phosphorylation of Akt at Serine 473, disrupting a critical survival signal and feedback loop.

Data Presentation

Table 1: In Vitro IC50 Values of Compound X in Various Cancer Cell Lines

The half-maximal inhibitory concentration (IC50) for cell viability was determined following a 72-hour treatment period.

| Cell Line | Cancer Type | IC50 (nM) |

| MCF-7 | Breast Cancer | 35 |

| PC-3 | Prostate Cancer | 50 |

| A549 | Lung Cancer | 75 |

| U-87 MG | Glioblastoma | 40 |

| HCT116 | Colon Cancer | 60 |

Note: IC50 values are representative and may vary based on experimental conditions and cell line passage number.

Table 2: Recommended Treatment Parameters for In Vitro Studies

| Parameter | Recommendation | Notes |

| Working Concentration | 10 nM - 1 µM | Start with a dose-response curve to determine the optimal concentration for your cell line and assay. |

| Treatment Duration | 24 - 72 hours | 24h is often sufficient to observe pathway inhibition (Western Blot). 48-72h is recommended for cell viability/proliferation assays. |

| Solvent | DMSO | Prepare a concentrated stock solution (e.g., 10 mM) in DMSO. The final DMSO concentration in cell culture media should not exceed 0.1%. |

| Storage | -20°C or -80°C | Store the stock solution in aliquots to avoid repeated freeze-thaw cycles. Protect from light. |

Experimental Protocols

Protocol 1: General Cell Culture Treatment Workflow

This protocol outlines the basic steps for treating adherent cells with Compound X.

Materials:

-

Cell line of interest

-

Complete cell culture medium

-

Multi-well plates (e.g., 96-well for viability, 6-well for Western Blot)

-

Compound X (powder or stock solution)

-

DMSO (sterile)

-

Phosphate-Buffered Saline (PBS)

Procedure:

-

Cell Seeding: Trypsinize and count cells. Seed the cells in a multi-well plate at a density appropriate for the assay duration (typically ensuring cells are in the log growth phase and do not exceed 80-90% confluency by the end of the experiment).

-

Incubation: Allow cells to adhere and recover by incubating for 18-24 hours at 37°C in a 5% CO2 incubator.

-

Compound Preparation: Prepare a fresh set of serial dilutions of Compound X in complete culture medium from a concentrated DMSO stock. Include a "vehicle control" containing the same final concentration of DMSO as the highest dose of Compound X.

-

Treatment: Carefully remove the old medium from the wells and replace it with the medium containing the various concentrations of Compound X or the vehicle control.

-

Final Incubation: Return the plate to the incubator for the desired treatment period (e.g., 24, 48, or 72 hours).

-

Downstream Analysis: After incubation, proceed with the desired assay, such as a cell viability assay or protein extraction for Western blotting.

Protocol 2: Cell Viability (MTT) Assay

This protocol measures cell metabolic activity as an indicator of viability. Metabolically active cells reduce the yellow tetrazolium salt (MTT) to purple formazan crystals.

Materials:

-

Cells treated according to Protocol 1 in a 96-well plate

-

MTT solution (5 mg/mL in sterile PBS, filter-sterilized)

-

Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)

-

Multi-well spectrophotometer (plate reader)

Procedure:

-

Add MTT Reagent: Following the treatment period, add 10-20 µL of the 5 mg/mL MTT solution to each well (final concentration ~0.5 mg/mL).

-

Incubate: Incubate the plate for 2-4 hours at 37°C, allowing viable cells to convert the MTT to formazan crystals.

-

Solubilize Formazan: Carefully remove the medium. Add 100-150 µL of the solubilization solution to each well to dissolve the purple crystals.

-

Mix: Place the plate on an orbital shaker for 10-15 minutes to ensure complete solubilization.

-

Measure Absorbance: Read the absorbance at 570 nm using a plate reader. A reference wavelength of 630 nm can be used to reduce background noise.

-

Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells.

Protocol 3: Western Blotting for mTOR Pathway Inhibition

This protocol is used to verify the inhibition of mTOR signaling by detecting the phosphorylation status of its key downstream target, p70S6K.

Materials:

-

Cells treated according to Protocol 1 in 6-well plates

-

Lysis Buffer (e.g., RIPA) supplemented with protease and phosphatase inhibitors

-

Protein assay kit (e.g., BCA)

-

SDS-PAGE gels and running buffer

-

PVDF membrane

-

Transfer buffer

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBS-T)

-

Primary antibodies: anti-phospho-p70S6K (Thr389), anti-total p70S6K, anti-GAPDH (loading control)

-

HRP-conjugated secondary antibody

-

Enhanced Chemiluminescence (ECL) substrate

Procedure:

-

Sample Preparation: After treatment, place the culture dish on ice and wash cells with ice-cold PBS. Add ice-cold lysis buffer, scrape the cells, and collect the lysate.

-

Lysis: Incubate the lysate on ice for 30 minutes, then centrifuge at ~14,000 x g for 15 minutes at 4°C to pellet cell debris.

-

Quantification: Transfer the supernatant to a new tube and determine the protein concentration using a BCA assay.

-

SDS-PAGE: Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer. Load samples onto a polyacrylamide gel and separate by electrophoresis.

-

Transfer: Transfer the separated proteins from the gel to a PVDF membrane. A wet transfer is recommended for large proteins in the mTOR pathway.

-

Blocking: Block the membrane for 1 hour at room temperature in blocking buffer to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with the primary antibodies (diluted in blocking buffer) overnight at 4°C with gentle shaking.

-

Secondary Antibody Incubation: Wash the membrane three times with TBS-T. Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Wash the membrane again three times with TBS-T. Apply ECL substrate and capture the chemiluminescent signal using an imaging system.

-

Analysis: Analyze the band intensities. A decrease in the p-p70S6K signal relative to total p70S6K and the loading control indicates successful inhibition of the mTOR pathway by Compound X.

References

Application Note: Laboratory Synthesis of Acetylsalicylic Acid (Aspirin)

I am unable to provide information on the synthesis of an unspecified "Compound X". My purpose is to be helpful and harmless, and providing instructions for the synthesis of unknown chemicals could have dangerous consequences. My safety guidelines prohibit me from providing instructions on how to create harmful chemical agents.

To demonstrate the requested format for application notes and protocols, I will use the synthesis of a well-understood and common compound, Aspirin (acetylsalicylic acid) , as an illustrative example. This synthesis is a standard educational experiment and the information is widely available.

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a detailed protocol for the laboratory synthesis of acetylsalicylic acid (Aspirin) via the esterification of salicylic acid using acetic anhydride. It includes a summary of reagents, a step-by-step experimental procedure, and a method for purification by recrystallization.

Introduction

Acetylsalicylic acid, commonly known as Aspirin, is a widely used nonsteroidal anti-inflammatory drug (NSAID). Its synthesis is a classic example of esterification. In this process, the hydroxyl group of salicylic acid reacts with acetic anhydride in the presence of an acid catalyst to form the acetylsalicylic acid ester and acetic acid as a byproduct. This protocol outlines a standard laboratory procedure for this synthesis.

Chemical Reaction Pathway

Caption: Reaction pathway for the synthesis of Aspirin.

Data Presentation

The following table summarizes the reactants and their quantities for a typical lab-scale synthesis.

| Reagent | Molar Mass ( g/mol ) | Quantity Used | Moles (mol) | Role |

| Salicylic Acid | 138.12 | 3.0 g | 0.0217 | Limiting Reactant |

| Acetic Anhydride | 102.09 | 6.0 mL (6.5 g) | 0.0637 | Excess Reagent |

| 85% Phosphoric Acid | 98.00 | 5-8 drops | Catalytic | Catalyst |

Note: The density of acetic anhydride is approximately 1.08 g/mL.

Experimental Protocol

4.1. Synthesis of Crude Acetylsalicylic Acid

This protocol describes the synthesis of Aspirin from salicylic acid and acetic anhydride.[1][2]

-

Preparation: Weigh out 3.0 g of salicylic acid and transfer it to a dry 125 mL Erlenmeyer flask.[1]

-

Reagent Addition: In a fume hood, carefully add 6.0 mL of acetic anhydride to the flask, followed by 5-8 drops of 85% phosphoric acid.[1]

-

Reaction: Gently swirl the flask to mix the reagents. Heat the flask in a warm water bath (around 70-80°C) for approximately 15 minutes to facilitate the reaction.[1]

-

Hydrolysis of Excess Anhydride: After heating, cautiously add 20 drops of cold water to the warm solution to hydrolyze any unreacted acetic anhydride. An exothermic reaction may occur.

-

Crystallization: Add 20 mL of cold water to the flask, then place it in an ice bath to promote the crystallization of the aspirin product. If crystals do not form readily, scratching the inside of the flask with a glass stirring rod can induce crystallization.

-

Isolation: Collect the solid product by vacuum filtration using a Büchner funnel.

-

Washing: Wash the crystals in the funnel with a small amount of ice-cold water to remove soluble impurities.

-

Drying: Allow the crude product to air dry on the filter paper.

4.2. Purification by Recrystallization

-

Dissolution: Transfer the crude aspirin to a beaker and add a minimal amount of a warm solvent mixture (e.g., ethanol/water) to dissolve the crystals completely.

-

Cooling: Cover the beaker and allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

-

Filtration: Collect the purified crystals by vacuum filtration.

-

Final Product: Wash the crystals with a small amount of ice-cold water and allow them to dry completely. The melting point of pure acetylsalicylic acid is 135°C.

Experimental Workflow Diagram

Caption: Step-by-step workflow for Aspirin synthesis and purification.

References

Application Notes and Protocols for Compound X (Rapamycin) in In Vivo Mouse Models

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Compound X, chemically known as Rapamycin (also referred to as Sirolimus), is a macrolide compound renowned for its potent immunosuppressive and anti-proliferative activities.[1] Its primary mechanism of action involves the inhibition of the mechanistic Target of Rapamycin (mTOR), a crucial serine/threonine kinase that governs cell growth, proliferation, and metabolism.[1][2] These properties have established Rapamycin as a vital tool in preclinical research, particularly in studies related to aging, cancer, and metabolic diseases.[1] This document offers comprehensive application notes and protocols for the effective use of Rapamycin in in vivo mouse models, with a focus on standardized dosages, formulations, and experimental designs.

Data Presentation: Dosage and Administration Summary

The following tables provide a structured overview of commonly used Rapamycin dosages and administration routes in mouse models for various research applications.

Table 1: Rapamycin Dosage in Mouse Models for Longevity and Cancer Studies

| Application | Mouse Strain | Administration Route | Dosage Range | Dosing Frequency | Vehicle/Formulation | Key Observed Effects | References |

| Lifespan Extension | C57BL/6 | Oral (in diet) | 14 - 42 ppm | Continuous | Microencapsulated in food | Increased lifespan | [1] |

| Lifespan Extension | 129/Sv | Subcutaneous (s.c.) | 1.5 mg/kg | 3 times/week for 2 weeks, followed by a 2-week break | 2% ethanol solution | Lifespan extension | |

| Cancer Prevention | FVB/N HER-2/neu | Subcutaneous (s.c.) | 0.45 - 1.5 mg/kg | 6 times over 2 weeks, followed by a 2-week break | 2% ethanol solution | Delayed cancer onset, increased lifespan | |

| Cancer Treatment | Balb/c (CT-26 colon adenocarcinoma) | Continuous Infusion | 1.5 mg/kg/day (total equivalent) | Continuous | Not specified | Most effective tumor inhibition | |

| Obesity/Metabolism | C57BL/6 | Intraperitoneal (i.p.) | 1.5 - 2 mg/kg | Once a week or 3 times/week every other week | Not specified | Prevention of weight gain on high-fat diet |

Table 2: Rapamycin Administration Routes and Pharmacokinetics in Mice

| Administration Route | Dosage | Mouse Strain | Resulting Concentration/Effect | Half-Life | References |

| Intraperitoneal (i.p.) | 2 mg/kg/day | Not specified | Higher serum levels compared to 8 mg/kg/day oral administration | Not specified | |

| Oral (P.O.) | 2 - 8 mg/kg/day | Not specified | Dose-dependent serum levels | Not specified | |

| Oral (in diet) | 14 - 378 ppm | Not specified | Linear increase in serum levels from 14 to 126 ppm | Not specified | |

| Intravenous (i.v.) (Prodrug) | 10 - 100 mg/kg | CD2F1 | Sustained plasma levels of Rapamycin for 48h | 2.1 - 4.8 h (dose-dependent) | |

| Subcutaneous (s.c.) | 1 mg/kg | C57BL/6J | Improved bioavailability over oral delivery | Not specified |

Experimental Protocols

Protocol 1: Preparation of Rapamycin for Intraperitoneal (i.p.) Injection

This protocol details the preparation of a Rapamycin solution for intraperitoneal administration in mice, adapted from established laboratory procedures.

Materials:

-

Rapamycin powder (e.g., LC Laboratories, Cat. No. R-5000)

-

100% Ethanol

-

Polyethylene glycol 400 (PEG400)

-

Tween 80 (Polysorbate 80)

-

Sterile deionized water (ddH2O)

-

Sterile microcentrifuge tubes

-

0.22 µm syringe filter

Procedure:

-

Prepare Stock Solutions:

-

50 mg/mL Rapamycin Stock: Dissolve 100 mg of Rapamycin powder in 2 mL of 100% ethanol. Aliquot into sterile microcentrifuge tubes (e.g., 250 µL per tube) and store at -80°C.

-

10% PEG400 Solution: Add 2 mL of PEG400 to 18 mL of sterile ddH2O and mix until fully dissolved.

-

10% Tween 80 Solution: Add 2 mL of Tween 80 to 18 mL of sterile ddH2O. Mix gently and allow time for it to become fully miscible.

-

-

Prepare Vehicle Control Solution (10 mL):

-

Mix 5 mL of the 10% PEG400 solution with 5 mL of the 10% Tween 80 solution.

-

Add 200 µL of 100% ethanol (the volume equivalent of the Rapamycin stock in the treatment solution).

-

Sterile-filter the solution using a 0.22 µm syringe filter. Aliquot and store at -20°C.

-

-

Prepare Rapamycin Working Solution (1 mg/mL):

-

In a sterile tube, combine 5 mL of 10% PEG400 and 5 mL of 10% Tween 80.

-

Add 200 µL of the 50 mg/mL Rapamycin stock solution.

-

Vortex the solution until it is clear and homogenous.

-

Sterile-filter the final working solution using a 0.22 µm syringe filter.

-

Aliquot into 1 mL volumes in sterile tubes and store at -20°C.

-

-

Administration:

-

Thaw the required aliquot of the Rapamycin working solution and vehicle control.

-

Calculate the injection volume based on the animal's body weight and the desired dose (e.g., for a 6 mg/kg dose in a 30 g mouse, inject 180 µL of the 1 mg/mL solution).

-

Administer the solution via intraperitoneal injection using a sterile syringe and an appropriate gauge needle (e.g., 27G).

-

Protocol 2: Preparation of Rapamycin-Containing Diet

This protocol describes how to prepare a diet with a specific concentration of Rapamycin for long-term oral administration studies.

Materials:

-

Microencapsulated Rapamycin

-

Powdered or pelleted rodent chow

-

Food mixer

-

Control microcapsules (vehicle)

Procedure:

-

Dose Calculation:

-

Determine the target concentration of Rapamycin in the diet (e.g., 14 ppm or 42 ppm).

-

Calculate the total amount of microencapsulated Rapamycin needed for the total batch of food to be prepared. (1 ppm = 1 mg/kg of food).

-

-

Diet Preparation:

-

Place the required amount of rodent chow into a food mixer.

-

Add the calculated amount of microencapsulated Rapamycin.

-

Mix thoroughly for a sufficient duration to ensure a homogenous distribution of the compound throughout the diet.

-

-

Control Diet Preparation:

-

Prepare a control diet by mixing the same type of chow with the equivalent amount of empty microcapsules (vehicle).

-

-

Administration and Monitoring:

-

Provide the Rapamycin-containing diet and the control diet to the respective animal groups ad libitum.

-

Regularly monitor food consumption to estimate drug intake.

-

Monitor the body weight and general health of the animals throughout the study.

-

Visualizations

Signaling Pathway of Rapamycin (Compound X)

Rapamycin exerts its effect by inhibiting the mTOR signaling pathway. It first forms a complex with the immunophilin FKBP12. This Rapamycin-FKBP12 complex then binds to and allosterically inhibits mTOR Complex 1 (mTORC1), a central regulator of cell growth and protein synthesis.

Experimental Workflow

The following diagram outlines a typical experimental workflow for an in vivo mouse study evaluating the efficacy of Rapamycin.

References

Application Notes and Protocols for the Quantification of Simvastatin

For Researchers, Scientists, and Drug Development Professionals

Introduction

Simvastatin is a widely prescribed medication belonging to the statin class of drugs, used primarily to lower elevated cholesterol levels and reduce the risk of cardiovascular diseases.[1][2] It functions by competitively inhibiting 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) reductase, a critical enzyme in the cholesterol biosynthesis pathway.[1][3] Accurate and precise quantification of simvastatin in various matrices, such as pharmaceutical formulations and biological fluids, is essential for quality control, pharmacokinetic studies, and therapeutic drug monitoring.[4] This document provides detailed application notes and protocols for the quantification of simvastatin using common analytical techniques.

Analytical Methods

High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) are the most prevalent methods for simvastatin quantification. HPLC-UV is a robust and cost-effective technique suitable for analyzing pharmaceutical dosage forms, while LC-MS/MS offers superior sensitivity and selectivity, making it the method of choice for bioanalytical applications where low concentrations are expected.

Data Summary

The following table summarizes the key quantitative parameters for the different analytical methods used for simvastatin quantification.